molecular formula C10H13NO B8776880 2-(2,3-Dihydrobenzofuran-3-yl)ethan-1-amine

2-(2,3-Dihydrobenzofuran-3-yl)ethan-1-amine

Cat. No. B8776880
M. Wt: 163.22 g/mol
InChI Key: BZCOTUSDEIPNHR-UHFFFAOYSA-N
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Patent
US06660756B2

Procedure details

To a stirred suspension of sodium hydride (247 mg, 6.16 mmol) in dry THF (6 ml) at 0° C. under nitrogen was added a solution of diethylcyanomethyl phosphonate (0.98 ml, 6.16 mmol) in 2 ml THF and the whole stirred at 0° C. for 1 h. 5-Acetyl-2,3-dihydro[b]benzofuran (Aldrich) (1 g, 6.16 mmol) in THF (2 ml) was added dropwise and the whole stirred at room temperature for 16 h. Water (20 ml) and EtOAc (20 ml) were added, the organic layer separated, and the aqueous layer extracted with EtOAc (2×20 ml). The combined organics were dried over MgSO4, filtered and evaporated to afford a pale brown oil which solidified on standing. This solid was purified by column chromatography using 20-30% EtOAc in pentane as eluant to give the title product (789 mg, 69%); 1HNMR (400 MHz, CDCl3) δ: 2.4 (s, 3H), 3.2 (t, 2H), 4.6 (t, 2H), 5.5 (s, 1H), 6.7 (d, 1H), 7.2 (d, 1H), 7.3 (s, 1H); LRMS: M+NH4 203 (ES+).
Quantity
247 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Name
diethylcyanomethyl phosphonate
Quantity
0.98 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
5-Acetyl-2,3-dihydro[b]benzofuran
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Yield
69%

Identifiers

REACTION_CXSMILES
[H-].[Na+].P(=O)([O-])O[C:5](CC)(CC)[C:6]#[N:7].O.[CH3:15][CH2:16][O:17][C:18]([CH3:20])=O.[CH2:21]1[CH2:25]O[CH2:23][CH2:22]1>>[O:17]1[C:18]2[CH:20]=[CH:23][CH:22]=[CH:21][C:25]=2[CH:15]([CH2:5][CH2:6][NH2:7])[CH2:16]1 |f:0.1|

Inputs

Step One
Name
Quantity
247 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
6 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
diethylcyanomethyl phosphonate
Quantity
0.98 mL
Type
reactant
Smiles
P(OC(C#N)(CC)CC)([O-])=O
Name
Quantity
2 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
5-Acetyl-2,3-dihydro[b]benzofuran
Quantity
1 g
Type
reactant
Smiles
Name
Quantity
2 mL
Type
reactant
Smiles
C1CCOC1
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
O
Name
Quantity
20 mL
Type
reactant
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the whole stirred at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the whole stirred at room temperature for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
the organic layer separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with EtOAc (2×20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to afford a pale brown oil which
CUSTOM
Type
CUSTOM
Details
This solid was purified by column chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O1CC(C2=C1C=CC=C2)CCN
Measurements
Type Value Analysis
AMOUNT: MASS 789 mg
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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